Carboxylesterase Inhibitory Potency
p-Methylbenzil demonstrates significantly reduced inhibitory potency against human liver carboxylesterase (hCE1) compared to the parent compound benzil. The introduction of a single methyl group at the para position of one phenyl ring increases the Ki value, indicating lower affinity for the enzyme active site [1]. This quantitative difference underscores the critical role of ring substitution in modulating biological activity and informs selection when tuning inhibitor potency is required.
~47-fold increase (reduced potency)
| Evidence Dimension | Enzyme inhibition constant (Ki) against human liver carboxylesterase (hCE1) |
|---|---|
| Target Compound Data | Ki = 690 nM |
| Comparator Or Baseline | Benzil (unsubstituted): Ki = 14.7 nM |
| Quantified Difference | ~47-fold increase in Ki (reduced potency) |
| Conditions | hCE1 expressed in Sf21 cells; substrate: 3 mM o-NPA; 50 mM Hepes, pH 7.4 |
Why This Matters
This direct quantitative comparison enables researchers to select p-Methylbenzil over benzil when attenuated CE inhibition is desired, or to avoid it when maximal potency is required.
- [1] Wadkins, R. M.; Hyatt, J. L.; Wei, X.; Yoon, K. J. P.; Wierdl, M.; Edwards, C. C.; Morton, C. L.; Obenauer, J. C.; Damodaran, K.; Beroza, P.; Danks, M. K.; Potter, P. M. Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. J. Med. Chem. 2005, 48 (8), 2906–2915. View Source
